molecular formula C12H15NO2 B8502408 Methyl 3-(benzylamino)but-2-enoate CAS No. 72002-24-5

Methyl 3-(benzylamino)but-2-enoate

Cat. No.: B8502408
CAS No.: 72002-24-5
M. Wt: 205.25 g/mol
InChI Key: MPPYOVVFCIWWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzylamino)but-2-enoate is a β-enaminoester compound that serves as a versatile building block in organic synthesis and pharmaceutical research. β-Enaminoesters are highly useful intermediates for preparing various valuable compounds, including amino acids, peptides, and heterocyclic structures such as quinolines and alkaloids . This compound is characterized by an intramolecular hydrogen bond, which influences its conformation and stability, as confirmed by spectroscopic and computational studies . Researchers utilize this chemical and its analogs as key precursors in synthetic methodologies. For instance, β-enaminoesters can be efficiently synthesized from 1,3-dicarbonyl compounds and amines using gold catalysis under solvent-free conditions . The compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

72002-24-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-(benzylamino)but-2-enoate

InChI

InChI=1S/C12H15NO2/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3

InChI Key

MPPYOVVFCIWWGT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)NCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in the ester group (methyl, ethyl, tert-butyl) or the amino substituent (benzyl, methyl, dodecyl). These modifications influence physicochemical properties and reactivity.

Table 1: Structural Comparison of Selected Analogs
Compound Name Ester Group Amino Substituent Key Features
Methyl 3-(benzylamino)but-2-enoate Methyl Benzyl High reactivity in transimination
Ethyl 3-(benzylamino)but-2-enoate Ethyl Benzyl CAS 1020-67-3; used in heterocycle synthesis
tert-Butyl 3-(benzylamino)but-2-enoate tert-Butyl Benzyl Enhanced steric bulk; m.p. 59–60°C
Methyl 3-(methylamino)but-2-enoate Methyl Methyl Simpler substituent; CAS 13412-12-9
Methyl 3-(dodecylamino)but-2-enoate Methyl Dodecyl Hydrophobic tail; used in polymer studies

Spectroscopic and Physical Properties

Table 2: NMR Data Comparison
Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Ethyl 3-(benzylamino)but-2-enoate 8.96 (s, NH), 7.21–7.29 (m, ArH), 4.53 (s, C=C–H), 4.04–4.11 (m, OCH2), 1.24 (t, CH3) 170.4 (C=O), 161.7 (C=N), 83.1 (C=C)
tert-Butyl 3-(benzylamino)but-2-enoate 8.89 (brs, NH), 1.47 (s, (CH3)3C) 170.4 (C=O), 161.7 (C=N)
This compound (inferred) Expected signals near 4.54 ppm (vinylic H) and 1.87 ppm (CH3) based on ethyl analog trends

Preparation Methods

Reaction Protocol

A representative procedure involves refluxing methyl 3-oxobutanoate (1.0 equiv) with benzylamine (1.2 equiv) in anhydrous ethanol for 12–24 hours. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified via silica gel column chromatography using a hexane/ethyl acetate gradient (4:1 to 1:1). This method yields the target compound as a white solid in 95% purity.

Key Reaction Parameters:

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (78–80°C for ethanol)

  • Molar Ratio: 1:1.2 (β-keto ester:benzylamine)

  • Purification: Column chromatography (hexane/ethyl acetate)

Mechanistic Insights

Enzymatic Dynamic Kinetic Resolution

While chemical synthesis dominates, enzymatic methods have been explored for producing enantiomerically pure β-amino esters. Transaminases catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a β-keto ester substrate. Although this approach is primarily reported for ethyl esters, it can be adapted for methyl analogs.

Procedure with Codex® Transaminase

In a phosphate buffer (100 mM, pH 7.5), methyl 3-oxobutanoate (50 mM) is incubated with Codex® transaminase (10 U/mL), pyridoxal phosphate (PLP, 1 mM), and isopropylamine (1 M) at 30°C for 24 hours. The reaction is quenched with dichloromethane, and the organic layer is dried over sodium sulfate before purification.

Advantages:

  • High enantioselectivity (up to 99% ee)

  • Mild reaction conditions

Limitations:

  • Lower yields (60–70%) compared to chemical synthesis

  • Requires optimization for methyl ester substrates

Reductive Amination of α,β-Unsaturated Esters

An alternative route involves the reductive amination of preformed α,β-unsaturated esters. For example, this compound can be synthesized by reducing methyl 3-(benzylimino)but-2-enoate using sodium borohydride or sodium cyanoborohydride.

Experimental Details

A solution of methyl 3-(benzylimino)but-2-enoate (3.0 mmol) in tetrahydrofuran (THF) is treated with NaBH4_4 (1.2 equiv) at 0°C. The mixture is stirred for 4 hours, quenched with aqueous NH4_4Cl, and extracted with ethyl acetate. Purification by chromatography yields the product as a colorless oil.

Critical Parameters:

  • Reducing Agent: NaBH4_4 or NaBH(OAc)3_3

  • Temperature: 0°C to room temperature

  • Yield: 75–85%

Spectroscopic Characterization and Validation

All synthetic routes require rigorous characterization to confirm the product’s identity and purity. Key analytical data for this compound include:

1H^1H1H-NMR (300 MHz, CDCl3_33)

  • δ 1.91 (s, 3H, CH3_3-C=), 3.68 (s, 3H, OCH3_3), 4.43 (d, J=5.8J = 5.8 Hz, 2H, NCH2_2Ph), 7.28–7.38 (m, 5H, Ar-H).

IR (KBr)

  • Peaks at 3265 cm1^{-1} (N–H stretch), 1643 cm1^{-1} (C=O), and 1599 cm1^{-1} (C=N).

Mass Spectrometry

  • ESI+ m/z: 236.2 [M+H]+^+.

Comparative Analysis of Methods

Method Yield Purity Stereoselectivity Complexity
Condensation90–95%>95%LowModerate
Enzymatic Resolution60–70%>90%HighHigh
Reductive Amination75–85%>90%ModerateHigh

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